

comparing the efficacy of chlorpromazine to placebo in schizophrenia treatment

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Chlorpromazine vs. Placebo in Schizophrenia: A Comparative Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of chlorpromazine versus placebo in the treatment of schizophrenia, supported by experimental data from systematic reviews of randomized controlled trials.

Overview of Efficacy

Chlorpromazine, a first-generation antipsychotic, has been a benchmark treatment for schizophrenia since the 1950s.[1][2] Extensive clinical trial data from over 50 randomized controlled trials demonstrates its superiority over placebo in managing the symptoms of schizophrenia.[3] Systematic reviews and meta-analyses have consistently shown that chlorpromazine leads to a significant global improvement in patients' symptoms and functioning.[2][3][4][5]

Quantitative Efficacy Data

The following tables summarize the key efficacy and safety outcomes from meta-analyses of randomized controlled trials comparing chlorpromazine to placebo.

Table 1: Efficacy of Chlorpromazine vs. Placebo in Schizophrenia

Outcome	Number of Studies (Participants)	Relative Risk (95% CI)	Number Needed to Treat (NNT)	Key Finding
Global Improvement	14 RCTs (n=1164)	0.71 (0.58 to 0.86)[2][4][5]	7 (5 to 10)[3][6]	Chlorpromazine is significantly more likely to lead to a global improvement in symptoms and functioning compared to placebo.[3][4]
Relapse (6 months to 2 years)	3 RCTs (n=512)	0.65 (0.47 to 0.90)[4][5]	3 (2.5 to 4)[6][7]	Chlorpromazine reduces the risk of relapse over the medium term.[4][5]
Leaving the Trial Early	27 RCTs (n=1831)	0.64 (0.53 to 0.78)[4][5]	15 (11 to 24)[8]	Patients receiving chlorpromazine are less likely to discontinue treatment compared to those on placebo.[4][5]

Table 2: Key Adverse Effects of Chlorpromazine vs. Placebo

Adverse Effect	Number of Studies (Participants)	Relative Risk (95% CI)	Number Needed to Harm (NNH)	Key Finding
Sedation	23 RCTs (n=1627)	2.79 (2.25 to 3.45)[2][4]	6 (5 to 8)[3][6]	Chlorpromazine is significantly more sedating than placebo.[2][4]
Acute Movement Disorders	5 RCTs (n=942)	3.47 (1.50 to 8.03)[2][4]	32 (11 to 154)[8]	There is an increased risk of acute movement disorders with chlorpromazine.[2][4]
Parkinsonism	15 RCTs (n=1468)	2.11 (1.59 to 2.80)[2][4]	14 (9 to 28)[8]	Chlorpromazine is associated with a higher incidence of Parkinsonian side effects.[2][4]
Hypotension with Dizziness	18 RCTs (n=1488)	2.38 (1.74 to 3.25)[5]	11 (7 to 21)[8]	A notable side effect is a drop in blood pressure leading to dizziness.[5][8]
Weight Gain	5 RCTs (n=165)	4.92 (2.32 to 10.43)[5]	2 (2 to 3)[8]	Significant weight gain is a common adverse effect.[5][8]

Experimental Protocols

The data presented is primarily derived from meta-analyses of randomized controlled trials (RCTs). A representative experimental protocol for a clinical trial comparing chlorpromazine to

placebo in patients with schizophrenia would typically include the following elements.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

1. Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

2. Participant Selection:

- Inclusion Criteria: Patients aged 18-65 with a confirmed diagnosis of schizophrenia, as defined by the Diagnostic and Statistical Manual of Mental Disorders (DSM) or International Classification of Diseases (ICD) criteria. Participants would typically be required to have a baseline score on a standardized psychiatric rating scale, such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS), indicating a certain level of symptom severity.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Exclusion Criteria: Patients with a primary diagnosis other than schizophrenia, substance use disorders, significant unstable medical conditions, or those who are pregnant or breastfeeding.

3. Randomization and Blinding: Participants are randomly assigned to receive either chlorpromazine or an identical-looking placebo. Both the participants and the clinical investigators assessing the outcomes are blinded to the treatment allocation.

4. Intervention:

- Chlorpromazine Group: Receives a flexible dose of chlorpromazine, typically titrated up to a therapeutic range (e.g., 300-600 mg/day) based on clinical response and tolerability.
- Placebo Group: Receives a placebo administered on the same schedule.

5. Outcome Measures:

- Primary Efficacy Outcome: Change from baseline in the total score of a standardized rating scale like the PANSS or BPRS at the end of the study period (e.g., 6 weeks).
- Secondary Efficacy Outcomes: Global improvement measured by scales like the Clinical Global Impression (CGI) scale, and rates of clinical response (e.g., $\geq 50\%$ reduction in PANSS total score).

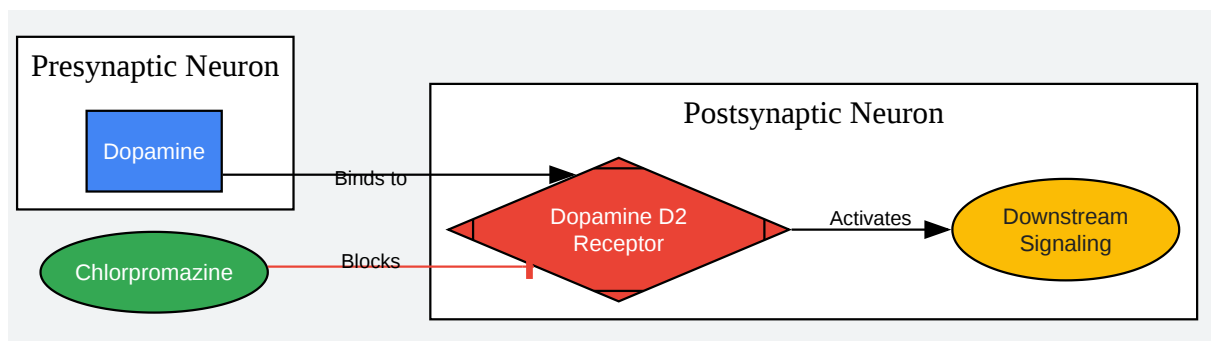
- **Safety and Tolerability Outcomes:** Incidence and severity of adverse events, including extrapyramidal symptoms (assessed by scales like the Simpson-Angus Scale), weight change, and changes in vital signs and laboratory parameters.

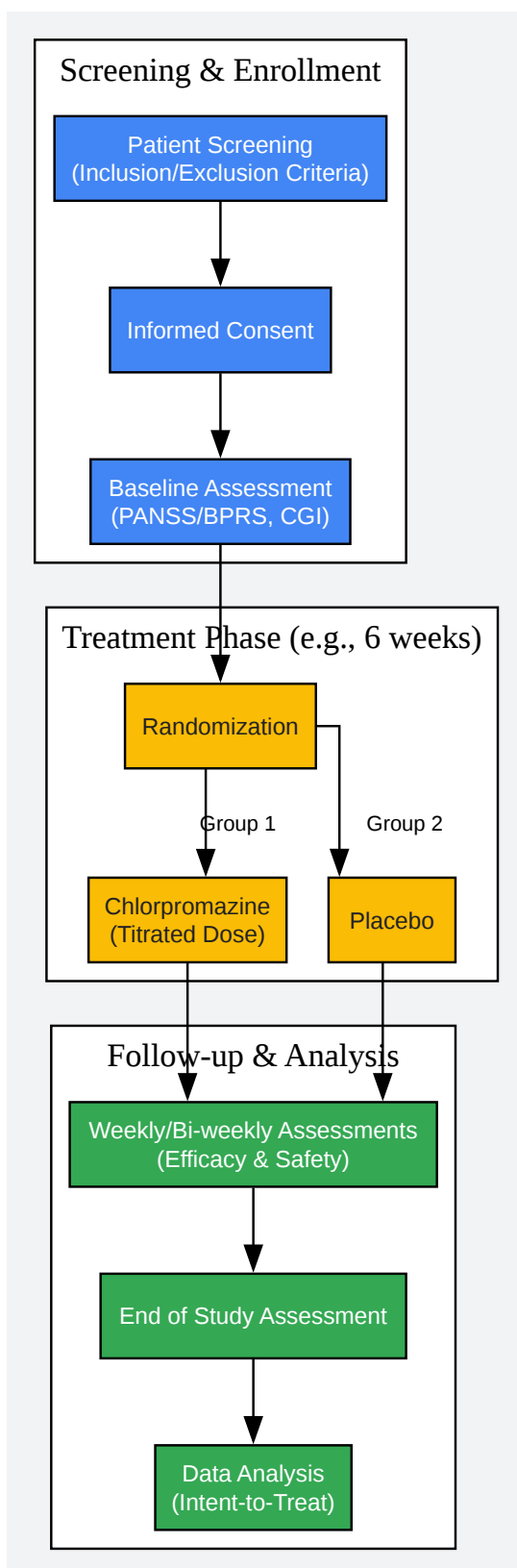
6. **Statistical Analysis:** The primary analysis is typically an intent-to-treat (ITT) analysis comparing the change in symptom scores between the chlorpromazine and placebo groups using an appropriate statistical model, such as a mixed-effects model for repeated measures.

Visualizations

Signaling Pathway

The primary mechanism of action of chlorpromazine involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.^{[15][16][17][18][19]} This is thought to be responsible for its antipsychotic effects.





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